![molecular formula C13H28O8 B1260478 2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol CAS No. 30599-15-6](/img/structure/B1260478.png)
2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol
Overview
Description
2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol: is a chemical compound used primarily in the production of polymers and resins. It is formed by the reaction of 1,3-propanediol and oxirane, resulting in a polymer with both hydroxyl and oxirane groups. This compound is known for its versatility and is used in various industrial applications, including the production of coatings, adhesives, and sealants.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of other complex polymers , suggesting that its primary role may be as a building block in polymer chemistry.
Mode of Action
It’s known that this compound is a trifunctional aliphatic glycidyl ether epoxide monomer , which suggests that it can react with a variety of nucleophiles, leading to the formation of complex polymeric structures.
Biochemical Pathways
Given its role in polymer synthesis , it’s likely that it participates in the polymerization reactions that lead to the formation of complex polymeric structures.
Result of Action
It’s known that it can be used to improve the chemical resistance of certain materials , suggesting that it may alter the physical and chemical properties of these materials.
Action Environment
It’s known that it should be handled in a well-ventilated place and avoid formation of dust and aerosols , suggesting that its stability and efficacy may be affected by environmental conditions such as ventilation and dust levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol involves a multi-step process:
Initiation: 2,2-bis(hydroxymethyl)-1,3-propanediol is used as the initiator, forming the core of the polymer.
Ring-Opening Polymerization: The hydroxyl groups of the initiator are used as starting points for the ring-opening polymerization of oxirane.
Functionalization: The resulting polymer arms are functionalized with various groups to enhance their properties.
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale ring-opening polymerization reactions. The reaction conditions typically include:
Temperature: The reaction is carried out at elevated temperatures to facilitate the polymerization process.
Catalysts: Catalysts such as tin octoate or stannous octoate are used to accelerate the reaction.
Solvents: Solvents like toluene or xylene are used to dissolve the reactants and control the viscosity of the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The oxirane groups can be reduced to form diols.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Diols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol is used in the synthesis of various polymers and copolymers. It serves as a building block for the production of high-performance materials with enhanced mechanical and thermal properties.
Biology: In biological research, this compound is used to create biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: The polymer is used in the development of medical devices and implants due to its biocompatibility and ability to be functionalized with bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its versatility and ability to be modified make it suitable for various applications.
Comparison with Similar Compounds
Pentaerythritol: A compound with a similar structure, used in the production of polyesters and alkyd resins.
Trimethylolpropane: Another compound with multiple hydroxyl groups, used in the production of polyurethanes and polyester resins.
Uniqueness: 2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol is unique due to its ability to form highly cross-linked networks, providing superior mechanical and thermal properties compared to similar compounds. Its versatility and ability to be functionalized make it suitable for a wide range of applications.
Properties
IUPAC Name |
2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O8/c14-1-5-18-9-13(10-19-6-2-15,11-20-7-3-16)12-21-8-4-17/h14-17H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQXXKCYECDESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(COCCO)(COCCO)COCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310519 | |
| Record name | Ethoxylated pentaerythritol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42503-45-7, 30599-15-6 | |
| Record name | Ethoxylated pentaerythritol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42503-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, polymer with oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethoxylated pentaerythritol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentaerythritol, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


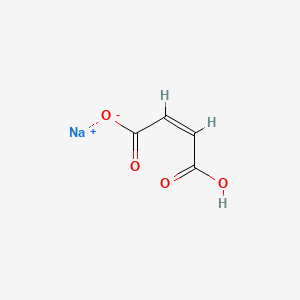


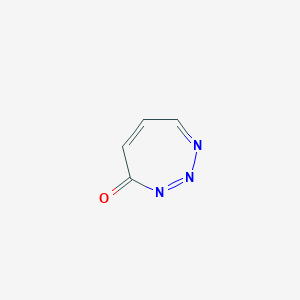
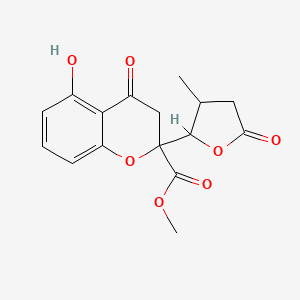

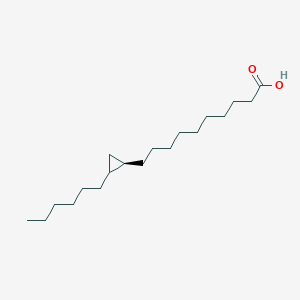
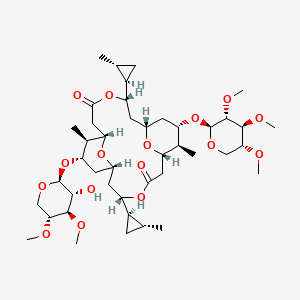
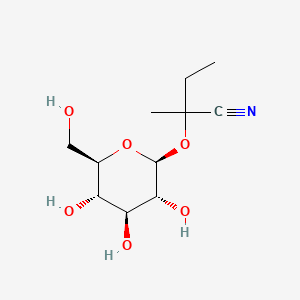



![2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic acid [(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl ester](/img/structure/B1260417.png)
![N-(4-propan-2-ylphenyl)-1-[(1,3,3-trimethyl-2-oxo-5-indolyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B1260419.png)
